

## Dala1-peptide T-amide (DAPTA) research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-peptide |           |
| Cat. No.:            | B2616421  | Get Quote |

An In-depth Technical Guide to D-ala1-peptide T-amide (DAPTA)

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

D-ala1-peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, originally derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] Engineered for greater stability and protease resistance through the substitution of the N-terminal L-alanine with D-alanine, DAPTA functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] Its primary mechanism of action involves blocking the entry of R5-tropic HIV-1 strains into host cells, establishing its role as a viral entry inhibitor.[5][6] Beyond its antiviral properties, DAPTA has demonstrated significant immunomodulatory and neuroprotective effects, particularly in the context of neuroinflammation.[7] Research has highlighted its potential to attenuate microglia and astrocyte activation and modulate key inflammatory signaling pathways, such as NF-kB.[7][8] This guide provides a comprehensive technical overview of DAPTA, consolidating quantitative data, detailing key experimental methodologies, and visualizing its mechanisms of action for professionals in drug development and biomedical research.

### **Mechanism of Action**

DAPTA's therapeutic effects stem from its high-affinity binding to the CCR5 receptor, a critical co-receptor for the most commonly transmitted strains of HIV-1 and a key player in inflammatory cell migration.



### **HIV-1 Viral Entry Inhibition**

DAPTA acts as a non-competitive inhibitor of HIV-1 entry. The process begins when the viral envelope glycoprotein, gp120, binds to the primary CD4 receptor on a host T-cell or macrophage. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, which are predominant during the early and middle stages of infection, this co-receptor is CCR5.[9] The subsequent binding of the gp120-CD4 complex to CCR5 triggers further conformational changes, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.

DAPTA selectively binds to CCR5, sterically hindering the interaction of the gp120-CD4 complex with the co-receptor.[9] This blockade prevents membrane fusion and effectively neutralizes the virus before it can infect the cell.[1]



Click to download full resolution via product page

**Caption:** DAPTA's mechanism as an HIV-1 entry inhibitor.

## **Modulation of Neuroinflammatory Pathways**

Chronic neuroinflammation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease and the neurological complications of HIV infection.[7] [10] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS),







express CCR5, and its activation contributes to their recruitment and pro-inflammatory responses.[7]

DAPTA mitigates neuroinflammation by antagonizing CCR5 on these glial cells. This action has been shown to suppress the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and chemokines.[7] In an animal model of multiple sclerosis, DAPTA treatment also led to the downregulation of Notch signaling, another pathway implicated in CNS inflammation.[8] By inhibiting these pro-inflammatory cascades, DAPTA reduces the activation and proliferation of microglia and astrocytes, thereby limiting neuronal damage.[7]





Click to download full resolution via product page

**Caption:** DAPTA's inhibition of the CCR5/NF-κB neuroinflammatory pathway.



# **Quantitative Data Summary**

The potency of DAPTA has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

**Table 1: In Vitro Activity of DAPTA** 

| Assay Type            | Target/Cell<br>Line            | Virus Strain<br>/ Ligand  | Endpoint   | Value                       | Reference(s |
|-----------------------|--------------------------------|---------------------------|------------|-----------------------------|-------------|
| Binding<br>Inhibition | CCR5-<br>expressing<br>cells   | gp120 Bal                 | IC50       | 0.06 nM                     | [5][9][11]  |
| Binding<br>Inhibition | CCR5-<br>expressing<br>cells   | gp120<br>CM235            | IC50       | 0.32 nM                     | [5][9][11]  |
| Binding<br>Inhibition | Cf2Th/synR5<br>cells           | gp120BaL/sC<br>D4 complex | IC50       | 55 ± 0.08 pM                | [5]         |
| HIV<br>Replication    | Monocytes/M<br>acrophages      | R5 HIV-1<br>Strains       | Inhibition | >90% at 1 nM                | [1][5]      |
| Complex<br>Formation  | Co-<br>immunopreci<br>pitation | gp120/sCD4<br>complex     | Inhibition | Blocked at 1<br>nM          | [5][9]      |
| Receptor<br>Occupancy | Primary<br>Macrophages         | 2D7 mAb to<br>CCR5        | Inhibition | Max<br>reduction at 1<br>pM | [12]        |

 $IC_{50}$  (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13]

# **Table 2: In Vivo and Clinical Dosing of DAPTA**



| Study Type           | Model | Condition                                        | Dosing<br>Regimen                           | Route                      | Reference(s |
|----------------------|-------|--------------------------------------------------|---------------------------------------------|----------------------------|-------------|
| Preclinical          | Rat   | LPS-induced<br>Neuroinflam<br>mation             | 0.01 mg/kg<br>daily for 14<br>days          | Subcutaneou<br>s (s.c.)    | [7]         |
| Preclinical          | Mouse | Experimental Autoimmune Encephalomy elitis (EAE) | 0.01 mg/kg<br>daily for 28<br>days          | Intraperitonea<br>I (i.p.) | [14]        |
| Phase II<br>Clinical | Human | HIV-1<br>Infection                               | 0.01 mg twice<br>daily (8 μ<br>g/day total) | Intranasal                 | [15]        |
| Phase II<br>Clinical | Human | HIV-1<br>Infection                               | Not specified                               | Intranasal                 | [16]        |

## **Key Experimental Protocols**

Reproducible and rigorous experimental design is crucial for evaluating the activity of therapeutic candidates like DAPTA. Detailed below are generalized protocols for key assays used in its characterization.

## **Protocol: Competitive CCR5 Radioligand Binding Assay**

This assay quantifies the ability of DAPTA to displace a labeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity (Ki) or IC<sub>50</sub>.

- Cell Preparation: Culture a cell line engineered to express high levels of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction via homogenization and centrifugation.
- Assay Setup: In a 96-well plate, add cell membrane preparations to a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% BSA, pH 7.4).
- Ligand and Competitor Addition: Add a fixed concentration of a radiolabeled CCR5 ligand (e.g., <sup>125</sup>I-MIP-1α). To competing wells, add serial dilutions of DAPTA (e.g., from 1 pM to 1

### Foundational & Exploratory





μM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled CCR5 antagonist).

- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Separation: Rapidly separate bound from free radioligand by harvesting the plate contents
  onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while
  unbound ligand passes through.
- Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a scintillation counter.
- Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of DAPTA. Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub>.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Profound anti-HIV-1 activity of DAPTA in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic function of DAPTA Creative Peptides [creative-peptides.com]
- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (D-Ala1)-Peptide T amide-HongTide Biotechnology [hongtide.com]
- 7. Chemokine receptor 5 antagonist D-Ala-peptide T-amide reduces microglia and astrocyte activation within the hippocampus in a neuroinflammatory rat model of Alzheimer's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate Immune Cell Death in Neuroinflammation and Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Antiviral and immunological benefits in HIV patients receiving intranasal peptide T (DAPTA) PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Dala1-peptide T-amide (DAPTA) research].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2616421#dala1-peptide-t-amide-dapta-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com